Taurolithocholic acid sodium salt (TLCA) is a bile acid derivative that has been extensively studied due to its role in cholestasis, a condition characterized by impaired bile flow. Research has shown that TLCA can induce cholestasis in various animal models, providing valuable insights into the pathophysiological mechanisms of this condition and potential therapeutic approaches12348.
TLCA has been shown to disrupt bile acid homeostasis and hepatobiliary function through several mechanisms. It can decrease the density of the bile salt export pump (Bsep) in canalicular membranes, leading to reduced bile flow and cholestasis2. Additionally, TLCA can interfere with the bile acid-independent fraction of canalicular or ductular bile flow, which contributes to the development of acute cholestasis3. Furthermore, TLCA has been implicated in altering liver plasma membrane composition, affecting hepatic heme turnover, and reducing the content of microsomal cytochrome P450, which is crucial for drug metabolism4. The cholestatic effects of TLCA are also mediated by phosphatidylinositol 3-kinase (PI3K)-dependent mechanisms, which stimulate protein kinase Cε (PKCε) and impair hepatobiliary exocytosis and insertion of transport proteins into apical hepatocyte membranes8.
TLCA is widely used as a tool to induce cholestasis in animal models, which helps in understanding the pathophysiology of this condition and testing potential therapeutic agents. For instance, tauroursodeoxycholic acid (TUDCA) and S-adenosyl-L-methionine (SAMe) have been shown to exert an additive ameliorating effect on TLCA-induced cholestasis in isolated rat hepatocyte couplets, suggesting their potential clinical relevance7.
The impact of TLCA on drug metabolism has been studied by observing its effects on the clearance of compounds such as antipyrine. Prolonged administration of TLCA can decrease the metabolic clearance rate of antipyrine, indicating that TLCA affects the composition and function of the smooth endoplasmic reticulum4.
TLCA has been found to inhibit the biliary excretion of lipids and proteins, which are transported to the canalicular membrane via vesicles. This selective impairment on the canalicular membrane of hepatocytes is a major determinant of its cholestatic effect6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: